2-[2-(2-Thienyl)ethyl]piperidine
Overview
Description
“2-[2-(2-Thienyl)ethyl]piperidine” is a heterocyclic compound with the molecular formula C11H17NS . It is a useful research chemical .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring attached to a thiophene ring via an ethyl bridge . The molecular weight is 195.32 .Physical and Chemical Properties Analysis
“this compound” is a solid compound . Its boiling point is 291.1 ℃ at 760 mmHg, and it has a density of 1.026 g/cm3 .Scientific Research Applications
Chemical Characterization and Biological Activity
Analytical Profiling for Biological Matrices : Psychoactive arylcyclohexylamines were characterized, including methods for their determination in biological matrices, which could be analogous to the analysis of 2-[2-(2-Thienyl)ethyl]piperidine derivatives (De Paoli et al., 2013).
Antimicrobial Activity : Piperine, structurally related due to the presence of a piperidine moiety, showed potentiation of ciprofloxacin against Staphylococcus aureus, suggesting that similar structures could be explored for antimicrobial effects (Khan et al., 2006).
Anticancer Agents : New propanamide derivatives bearing a piperidinyl-1,3,4-oxadiazole were synthesized and evaluated as promising anticancer agents, indicating the potential of piperidine derivatives in cancer therapy (Rehman et al., 2018).
Antibacterial and Antitumor Activities : Ethylacetate extract of Ludwigia hyssopifolia and its active principle, piperine, were studied for antitumor and in vitro antibacterial activity. This research underscores the medicinal chemistry applications of piperidine derivatives (Das et al., 2007).
Enzymatic and Synthetic Approaches
Synthetic Routes and Biological Properties : Studies on the synthesis of piperidine substituted benzothiazole derivatives and their biological properties, such as antibacterial and antifungal activities, highlight the synthetic versatility and potential therapeutic uses of piperidine derivatives (Shafi et al., 2021).
Electrochemical Methods for Pharmaceutical Building Blocks : An electrochemical method for the cyanation of secondary piperidines was reported, demonstrating the utility of piperidine as pharmaceutical building blocks and underscoring innovative synthetic methodologies for derivatization (Lennox et al., 2018).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(2-thiophen-2-ylethyl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NS/c1-2-8-12-10(4-1)6-7-11-5-3-9-13-11/h3,5,9-10,12H,1-2,4,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBHETWWOASIHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCC2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672386 | |
Record name | 2-[2-(Thiophen-2-yl)ethyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
938458-99-2 | |
Record name | 2-[2-(2-Thienyl)ethyl]piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=938458-99-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[2-(Thiophen-2-yl)ethyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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